

Navigating the Landscape of Commercial Galanin (1-30) ELISA Kits: A Comparative Guide

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For researchers, scientists, and drug development professionals investigating the multifaceted neuropeptide Galanin, selecting the right quantification tool is paramount. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and specific method for measuring Galanin (1-30) levels in various biological samples. This guide provides a head-to-head comparison of several commercially available Galanin (1-30) ELISA kits, summarizing their key performance characteristics to aid in your selection process.

Performance Characteristics at a Glance

A summary of the quantitative data for several human Galanin (1-30) ELISA kits is presented below to facilitate a direct comparison of their key performance metrics.



Supplier	Kit Name	Catalog No.	Assay Type	Detectio n Range (pg/mL)	Sensitiv ity (pg/mL)	Sample Types	Assay Time
Biomatik	Human Galanin (GAL) ELISA Kit	EKN4542 2	Competiti ve Inhibition	12.35 - 1,000	5.25	Serum, plasma, tissue homogen ates, cell lysates, cell culture supernat es, other biological fluids	2h
ELK Biotechn ology	Human GAL(Gal anin) ELISA Kit	-	Competiti ve Inhibition	15.63 - 1,000	4.83	Serum, plasma, cell lysates, cell culture supernat es and other biological fluids	2h
FineTest	Human GAL(Gal anin peptides) ELISA Kit	EH1219	Sandwic h	15.625 - 1,000	9.375	Serum, Plasma, Cell Culture Supernat ant, cell or tissue lysate, Other	4h



						liquid samples	
Antibodie s.com	Human Galanin ELISA Kit	A2178	Competiti ve	Not Specified	<4.26	Serum, plasma, cell lysates, tissue homogen ates and cell culture supernat es	2h 30m
MyBioSo urce	Human Galanin peptides ELISA Kit	MBS761 584	Sandwic h	Not Specified	High	Not Specified	Not Specified
Assay Genie	Human Galanin peptides (GAL) ELISA Kit	HUEB10 69	Not Specified	Not Specified	Not Specified	Serum, plasma, and cell culture supernat ants	Not Specified

Experimental Protocol: A Generalized Competitive ELISA Workflow

The majority of the reviewed kits employ a competitive inhibition ELISA technique. A generalized protocol for this type of assay is outlined below. Note that specific incubation times, reagent volumes, and washing steps may vary between manufacturers, and it is crucial to follow the protocol provided with the specific kit.

Principle of the Assay: This assay employs the competitive inhibition enzyme immunoassay technique.[1] The microtiter plate provided in these kits has been pre-coated with a known amount of Galanin. During the assay, Galanin present in the standards or samples competes





with a fixed amount of biotin-conjugated Galanin for binding sites on a pre-coated anti-Galanin antibody.[1][2] The amount of bound biotinylated Galanin is inversely proportional to the concentration of Galanin in the sample. Following the addition of an avidin-horseradish peroxidase (HRP) conjugate and a substrate solution, the color develops, and the intensity is measured spectrophotometrically. The concentration of Galanin in the samples is determined by comparing their optical density to a standard curve.[1]

Generalized Workflow:

- Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions and sample dilutions as required.
- Competitive Binding: Add standards and samples to the appropriate wells of the pre-coated microplate. Subsequently, add a biotin-conjugated anti-Galanin antibody to each well.[1] Incubate to allow for competitive binding.
- Washing: Aspirate and wash the wells multiple times with the provided wash buffer to remove unbound substances.
- Enzyme Conjugation: Add an avidin-HRP conjugate to each well and incubate.[1]
- Second Washing: Repeat the washing step to remove unbound avidin-HRP conjugate.
- Substrate Reaction: Add a TMB substrate solution to each well.[1] The enzyme-substrate reaction will result in color development.
- Stopping the Reaction: Add a stop solution to terminate the reaction.[1] This will typically change the color of the solution.
- Data Acquisition: Measure the optical density (OD) of each well at a specific wavelength (commonly 450nm) using a microplate reader.[1]
- Calculation: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Determine the concentration of Galanin in the samples by interpolating their OD values on the standard curve.





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Caption: Generalized workflow for a competitive Galanin ELISA.

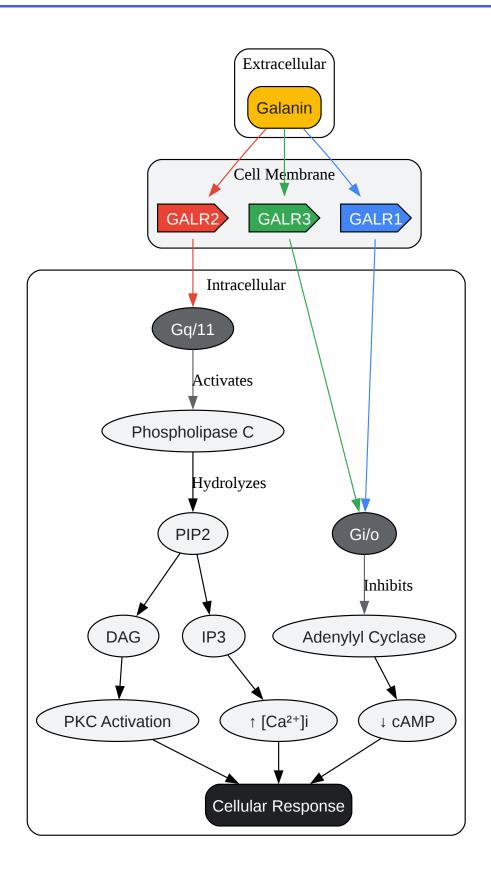
Galanin Signaling Pathway Overview

Galanin exerts its diverse biological functions by binding to three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[3] The downstream signaling cascades activated upon receptor binding are crucial for mediating the physiological effects of Galanin.

Upon binding of Galanin to its receptors, distinct intracellular signaling pathways are initiated:

- GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[4] Activation of GALR1 and GALR3 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
- GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins.[5][6] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).





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Caption: Simplified Galanin signaling pathways via GALR1, GALR2, and GALR3.



This guide provides a starting point for selecting a suitable Galanin (1-30) ELISA kit. Researchers are encouraged to visit the manufacturers' websites for the most up-to-date information and detailed product specifications. The choice of kit will ultimately depend on the specific requirements of the study, including the sample type, required sensitivity, and available laboratory equipment.

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